2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C15H8N2O2S2 and a molecular weight of 312.371 g/mol. This compound belongs to the class of benzothiazoles, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-thioxo-2,3-dihydro-1,3-benzothiazol-6-amine with phthalic anhydride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its derivatives are being investigated for their potential use in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydro-1,3-benzothiazol-6-ylformamide
N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide
4-chloro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
Uniqueness
2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which include the presence of both benzothiazole and isoindole rings. This combination of rings contributes to its distinct chemical and biological properties, making it different from other similar compounds.
Properties
IUPAC Name |
2-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2S2/c18-13-9-3-1-2-4-10(9)14(19)17(13)8-5-6-11-12(7-8)21-15(20)16-11/h1-7H,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEUDYITDJCBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)NC(=S)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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